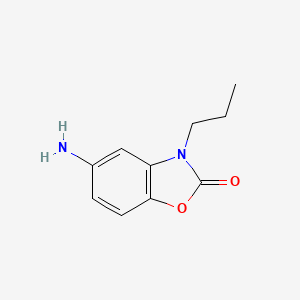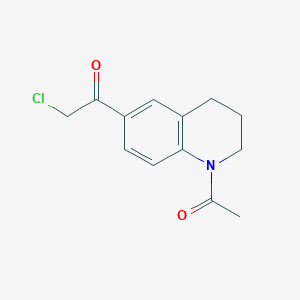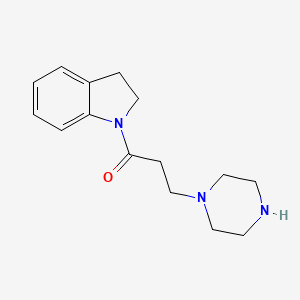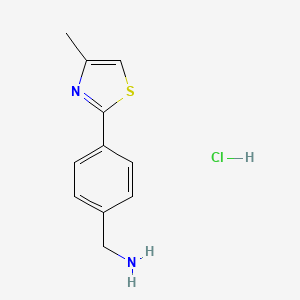![molecular formula C16H15N3O2S B7842327 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B7842327.png)
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid typically involves the following steps :
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenylthieno[2,3-d]pyrimidine-4-amine with methyl acrylate in the presence of a base can yield the desired core structure.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
化学反应分析
Types of Reactions
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Alkylated thieno[2,3-d]pyrimidine derivatives.
科学研究应用
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antitumor activity, particularly in inhibiting certain cancer cell lines.
作用机制
The mechanism of action of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of tumor growth and the elimination of microbial pathogens .
相似化合物的比较
Similar Compounds
- 6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid HCl
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Uniqueness
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its thieno[2,3-d]pyrimidine core and the presence of the propanoic acid moiety make it a versatile compound for various applications in medicinal chemistry .
属性
IUPAC Name |
2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9(16(20)21)19-14-13-12(11-6-4-3-5-7-11)10(2)22-15(13)18-8-17-14/h3-9H,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVXJHBSYBFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)NC(C)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)

![2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)


![5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842294.png)
![5,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7842312.png)

![7-Amino-4-[(2-fluorophenyl)methyl]-2-propan-2-yl-1,4-benzoxazin-3-one](/img/structure/B7842325.png)
![2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid](/img/structure/B7842339.png)
![2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate](/img/structure/B7842343.png)
![4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid](/img/structure/B7842349.png)
![4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842357.png)
